2-Amino-4-(3-bromophenyl)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.: 476483-68-8
Cat. No.: VC14655296
Molecular Formula: C23H17BrN4O
Molecular Weight: 445.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476483-68-8 |
|---|---|
| Molecular Formula | C23H17BrN4O |
| Molecular Weight | 445.3 g/mol |
| IUPAC Name | 2-amino-4-(3-bromophenyl)-1-(2-cyanophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C23H17BrN4O/c24-16-7-3-6-14(11-16)21-17(13-26)23(27)28(18-8-2-1-5-15(18)12-25)19-9-4-10-20(29)22(19)21/h1-3,5-8,11,21H,4,9-10,27H2 |
| Standard InChI Key | SZGWWZBREZIIJX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C(C(=C(N2C3=CC=CC=C3C#N)N)C#N)C4=CC(=CC=C4)Br)C(=O)C1 |
Introduction
2-Amino-4-(3-bromophenyl)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of hexahydroquinoline derivatives. It features a hexahydroquinoline core with multiple functional groups, including an amino group, a cyano group, and a bromophenyl substitution. These functional groups contribute to its unique chemical properties and potential biological activities.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. Modern synthetic techniques, such as continuous flow reactors, can optimize these steps for yield and efficiency. The mechanism of action is believed to involve interactions with specific biological targets, potentially including enzymes and receptors. Preliminary studies suggest potential antinociceptive properties, possibly mediated through opioid receptor pathways.
Biological Activities and Potential Applications
Research indicates that 2-Amino-4-(3-bromophenyl)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibits notable biological activities. Its potential applications include pain management therapies due to its antinociceptive properties. Further studies are necessary to fully elucidate its properties and mechanisms of action.
Biological Activities Table
| Activity | Description |
|---|---|
| Antinociceptive | Potential pain management through opioid receptor pathways |
| Biological Target Interactions | Enzymes and receptors |
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Amino-4-(3-bromophenyl)-1-(2-cyanophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. These include derivatives with different aryl substitutions, such as thiophene or methoxy groups, which may exhibit varying biological activities.
Similar Compounds Table
| Compound Name | Unique Features |
|---|---|
| 2-Amino-1-(2-cyanophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Contains thiophene ring; different substitution pattern |
| 2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-5-oxo-1,4,... | Features methoxy groups; potential anti-inflammatory activity |
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